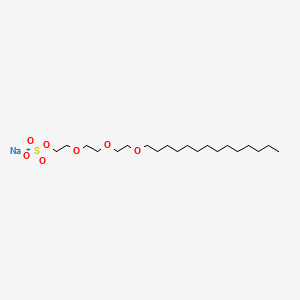

Sodium myreth sulfate

Description

Properties

CAS No. |

25446-80-4 |

|---|---|

Molecular Formula |

C20H41NaO7S |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

sodium;2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl sulfate |

InChI |

InChI=1S/C20H42O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-15-16-25-17-18-26-19-20-27-28(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

MDSQKJDNWUMBQQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Other CAS No. |

25446-80-4 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Myreth Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Myreth Sulfate (B86663) (SMS), an anionic surfactant of significant interest in various research and development applications, including drug delivery systems. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this versatile surfactant.

Core Physicochemical Properties

Sodium Myreth Sulfate, the sodium salt of sulfated ethoxylated myristyl alcohol, is a versatile surfactant employed for its detergency, emulsifying, and foaming capabilities.[1][2] Its amphiphilic nature, consisting of a hydrophobic myristyl (C14) tail and a hydrophilic sulfated ethoxylate headgroup, dictates its behavior in aqueous and non-aqueous media. The general chemical structure is CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na, where 'n' typically ranges from 1 to 4, indicating the average number of ethylene (B1197577) oxide units.[3]

| Property | Value / Range | Notes |

| Molecular Formula | C₂₀H₄₁NaO₇S (for n=3) | The exact formula and molecular weight vary with the degree of ethoxylation (n).[4] |

| Molecular Weight | ~448.59 g/mol (for n=3) | The molecular weight is dependent on the number of ethylene oxide units.[2] For comparison, the molecular weight of Sodium Laureth Sulfate (C12 alkyl chain) is approximately 332.43 g/mol for n=1.[5] |

| Appearance | Pale yellow liquid or white to light yellow paste | The physical state can depend on the concentration and presence of other components in commercial preparations.[6] |

| Solubility | Soluble in water | The ethoxylate groups enhance its water solubility. |

| Critical Micelle Concentration (CMC) | ~9 µM (for Poly(oxyethylene) 8 myristyl ether) | This value is for a nonionic surfactant with a C14 tail and 8 ethylene oxide units and serves as an estimate.[7] The CMC of anionic surfactants is influenced by factors like electrolyte concentration. For Sodium C12-C14 Laureth Sulfate, the CMC is noted to be very low.[8] |

| Surface Tension at CMC | ~32 - 35 mN/m (estimated from SLES data) | This is an estimated value based on data for Sodium Laureth Sulfate (SLES).[9][10] The actual value for SMS may vary. |

| Krafft Point | ~30 °C (for Sodium Tetradecyl Sulfate) | The Krafft point for Sodium Tetradecyl Sulfate (a C14 alkyl sulfate) is reported to be around 30°C.[11] The presence of ethoxy groups in SMS is expected to lower the Krafft point.[12] |

| Aggregation Number | 30 - 77 (for SLES) | This range is reported for Sodium Laureth Sulfate (SLES) and is dependent on concentration and other solution conditions.[13][14] A specific value for SMS is not readily available. |

| Hydrophilic-Lipophilic Balance (HLB) | High (estimated > 10) | As an anionic surfactant, the HLB value is typically high, indicating good water solubility and suitability for oil-in-water emulsions. The exact value can be estimated using methods like the Davies method. |

Experimental Protocols

The determination of the physicochemical properties of surfactants like Sodium Myreth Sulfate involves a range of established experimental techniques. Below are detailed methodologies for key experiments.

This method is suitable for ionic surfactants and relies on the change in the conductivity of the solution as micelles are formed.[15][16]

-

Principle: Below the CMC, the conductivity of the surfactant solution increases linearly with concentration as individual surfactant ions act as charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. These micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the point of inflection in the conductivity versus concentration plot.[15][17]

-

Apparatus: Conductivity meter with a probe, magnetic stirrer and stir bar, burette, beaker, and a constant temperature bath.

-

Procedure:

-

Prepare a stock solution of Sodium Myreth Sulfate of a known concentration in deionized water.

-

Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and the conductivity probe, and place it in a constant temperature bath to maintain a stable temperature.

-

Record the initial conductivity of the deionized water.

-

Titrate the deionized water with the SMS stock solution by adding small, precise increments of the stock solution.

-

After each addition, allow the solution to stir for a few minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.

-

Continue the additions well past the expected CMC.

-

Plot the measured conductivity as a function of the Sodium Myreth Sulfate concentration.

-

The plot will show two linear regions with different slopes. The intersection of the two extrapolated linear portions gives the Critical Micelle Concentration.[15]

-

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.[18][19][20]

-

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This detachment force is directly related to the surface tension of the liquid. A correction factor is typically applied to account for the shape of the meniscus formed.[20]

-

Apparatus: Tensiometer with a Du Noüy ring (typically platinum-iridium), a movable platform for the sample vessel, and a sensitive force sensor.

-

Procedure:

-

Clean the Du Noüy ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

-

Prepare solutions of Sodium Myreth Sulfate at various concentrations in deionized water.

-

Place a sample solution in the vessel on the tensiometer platform.

-

Raise the platform until the ring is fully submerged in the solution.

-

Slowly lower the platform. A liquid lamella will form between the ring and the liquid surface.

-

Continue to lower the platform until the lamella breaks. The tensiometer records the maximum force exerted on the ring just before the lamella ruptures.[1][21]

-

The surface tension is calculated from this maximum force, the perimeter of the ring, and a correction factor.

-

To determine the surface tension at the CMC, this procedure is repeated for a series of concentrations, and the surface tension is plotted against the logarithm of the concentration. The surface tension will decrease with increasing concentration until it reaches a plateau at the CMC.[22]

-

The Krafft point is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant is not soluble enough to form micelles.[23]

-

Principle: A solution of an ionic surfactant at a concentration above its CMC is cooled to induce precipitation or crystallization, resulting in a turbid solution. The solution is then slowly heated while monitoring its turbidity. The temperature at which the solution becomes clear indicates the Krafft point, as the surfactant dissolves to form micelles.[24][25]

-

Apparatus: Jacketed beaker connected to a circulating water bath, magnetic stirrer and stir bar, thermometer or temperature probe, and a light source and detector for turbidity measurement (or visual observation).

-

Procedure:

-

Prepare a solution of Sodium Myreth Sulfate in deionized water at a concentration known to be above its CMC at temperatures above the Krafft point (e.g., 1 wt%).

-

Cool the solution in an ice bath or refrigerator until it becomes visibly turbid due to the precipitation of the surfactant.

-

Place the turbid solution in the jacketed beaker and begin gentle stirring.

-

Slowly and steadily increase the temperature of the circulating water bath (e.g., 1°C per 5 minutes) to ensure uniform heating.

-

Continuously monitor the turbidity of the solution. The temperature at which the solution becomes clear and transparent is recorded as the Krafft point.[11]

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to Sodium Myreth Sulfate.

Caption: Synthesis workflow for Sodium Myreth Sulfate.

Caption: Workflow for CMC determination using conductivity.

Caption: Relationship between key surfactant properties.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. Sodium myreth sulfate - Wikipedia [en.wikipedia.org]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. GSRS [precision.fda.gov]

- 5. Sodium laureth sulfate | C14H29NaO5S | CID 23665884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Myreth Sulfate | Cosmetic Ingredients Guide [ci.guide]

- 7. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium C12-C14 Laureth Sulfate - PCC Group Product Portal [products.pcc.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 18. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 19. smartsystems-eg.com [smartsystems-eg.com]

- 20. biolinscientific.com [biolinscientific.com]

- 21. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]

- 22. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 23. Krafft temperature - Wikipedia [en.wikipedia.org]

- 24. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 25. researchgate.net [researchgate.net]

Synthesis and Purification of Sodium Myreth Sulfate for Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of sodium myreth sulfate (B86663) for laboratory use. It is intended to equip researchers with the necessary knowledge to produce and purify this anionic surfactant for a variety of research and development applications.

Introduction

Sodium myreth sulfate (SMS) is the sodium salt of ethoxylated and sulfated myristyl alcohol. It is a widely used anionic surfactant in the cosmetic and pharmaceutical industries due to its excellent foaming, cleansing, and emulsifying properties. In a laboratory setting, the ability to synthesize and purify SMS is crucial for researchers developing novel formulations, studying surfactant properties, and conducting toxicological assessments. This document outlines the detailed chemical synthesis, purification strategies, and analytical methods for quality control of laboratory-prepared sodium myreth sulfate.

Synthesis of Sodium Myreth Sulfate

The synthesis of sodium myreth sulfate is a three-step process involving the ethoxylation of myristyl alcohol, followed by sulfation of the resulting alcohol ethoxylate, and finally, neutralization to yield the sodium salt.[1][2][3]

Step 1: Ethoxylation of Myristyl Alcohol

The first step involves the reaction of myristyl alcohol with ethylene (B1197577) oxide to form myristyl alcohol ethoxylate. This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH). The average number of ethylene oxide units added per molecule of myristyl alcohol is typically around three for cosmetic-grade sodium myreth sulfate.[1]

Reaction:

Experimental Protocol: Ethoxylation of Myristyl Alcohol

Materials:

-

Myristyl alcohol (98% purity)

-

Potassium hydroxide (KOH), pellets

-

Ethylene oxide (liquid)

-

Nitrogen gas (high purity)

-

Glacial acetic acid

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet valves.

-

Schlenk line or similar inert gas system

-

Syringe pump for ethylene oxide addition

Procedure:

-

Catalyst Preparation: In a dry flask under a nitrogen atmosphere, dissolve a catalytic amount of potassium hydroxide (e.g., 0.5-1.0% by weight of myristyl alcohol) in a small amount of myristyl alcohol with gentle heating and stirring until a homogenous solution is formed.

-

Reactor Setup: Charge the autoclave reactor with the bulk of the myristyl alcohol and the prepared catalyst solution.

-

Inerting: Seal the reactor and purge thoroughly with high-purity nitrogen to remove any air and moisture.

-

Heating: Heat the reactor contents to the desired reaction temperature (typically 140-160°C) with continuous stirring.

-

Ethylene Oxide Addition: Once the desired temperature is reached, introduce a calculated amount of liquid ethylene oxide into the reactor using a syringe pump at a controlled rate. The reaction is exothermic, and the addition rate should be managed to maintain the reaction temperature and pressure within safe limits (typically below 5 bar).

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when the pressure stabilizes, indicating the consumption of ethylene oxide.

-

Cooling and Neutralization: After the reaction is complete, cool the reactor to below 80°C. Carefully neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of glacial acetic acid.

-

Purging: Purge the reactor with nitrogen to remove any unreacted ethylene oxide.

-

Product Collection: The resulting myristyl alcohol ethoxylate can be collected from the reactor.

Safety Precautions:

-

Ethylene oxide is highly flammable, toxic, and a known carcinogen.[4][5][6] All handling must be performed in a well-ventilated fume hood or a glove box.[4][6]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Teflon recommended), safety goggles, and a flame-retardant lab coat.[6]

-

The ethoxylation reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and monitoring of temperature and pressure.

-

Ethylene oxide cylinders must be stored in a cool, well-ventilated area, away from heat and ignition sources.[4]

Synthesis Workflow

Caption: Overall synthesis workflow for Sodium Myreth Sulfate.

Step 2: Sulfation of Myristyl Alcohol Ethoxylate

The hydroxyl group of the myristyl alcohol ethoxylate is then sulfated to form the corresponding sulfuric acid ester. Common sulfating agents include sulfur trioxide (SO3) and chlorosulfonic acid (ClSO3H).[3] Gaseous sulfur trioxide diluted with an inert gas is often preferred in industrial settings to minimize by-product formation.

Reaction (using Sulfur Trioxide):

Experimental Protocol: Sulfation with Sulfur Trioxide

Materials:

-

Myristyl alcohol ethoxylate (from Step 1)

-

Sulfur trioxide (stabilized)

-

Dry nitrogen or air

Equipment:

-

Glass reaction vessel with a jacket for temperature control, a high-speed stirrer, a gas inlet tube, and an outlet connected to a scrubber.

-

Apparatus for generating and diluting sulfur trioxide gas (e.g., by heating oleum (B3057394) or stabilized SO3) with a dry inert gas.

Procedure:

-

Reactor Setup: Charge the reaction vessel with the myristyl alcohol ethoxylate.

-

Temperature Control: Circulate a coolant through the jacket of the reactor to maintain the reaction temperature between 30-40°C.

-

Sulfur Trioxide Addition: Introduce a stream of gaseous sulfur trioxide diluted with dry nitrogen or air into the reactor below the surface of the stirred liquid. The molar ratio of SO3 to the alcohol ethoxylate should be approximately 1.05:1.

-

Reaction Control: The reaction is highly exothermic. Maintain vigorous stirring and efficient cooling to control the temperature and prevent charring.

-

Aging: After the addition of sulfur trioxide is complete, continue stirring the mixture for a short period (e.g., 30 minutes) at the reaction temperature to ensure complete sulfation.

-

Product: The resulting product is myreth sulfate in its acidic form.

Safety Precautions:

-

Sulfur trioxide is a highly corrosive and reactive substance. Handle it in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

-

The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and degradation of the product.

Step 3: Neutralization

The final step is the neutralization of the myreth sulfate acid with a base, typically sodium hydroxide (NaOH), to form the sodium salt.

Reaction:

Experimental Protocol: Neutralization

Materials:

-

Myreth sulfate (acid form, from Step 2)

-

Sodium hydroxide (NaOH) solution (e.g., 20-50% w/w)

-

Deionized water

-

pH indicator or pH meter

Equipment:

-

Beaker or reaction vessel with a stirrer.

-

Cooling bath (e.g., ice-water bath).

Procedure:

-

Preparation: Place the acidic myreth sulfate in the reaction vessel and cool it in a cooling bath.

-

Neutralization: Slowly add the sodium hydroxide solution with constant stirring. The neutralization reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 50°C.

-

pH Adjustment: Monitor the pH of the solution. Continue adding the NaOH solution until the pH reaches a slightly alkaline range, typically between 7.5 and 8.5.[2]

-

Final Product: The resulting solution is crude sodium myreth sulfate, which can then be purified.

Purification of Sodium Myreth Sulfate

The crude sodium myreth sulfate typically contains several impurities, including unreacted myristyl alcohol ethoxylate, sodium sulfate, and sodium chloride.[2] For many laboratory applications, purification is necessary to remove these byproducts.

Purification by Solvent Extraction

Solvent extraction can be employed to remove unreacted, non-polar materials like myristyl alcohol and its ethoxylate from the aqueous solution of the anionic surfactant.

Experimental Protocol: Liquid-Liquid Extraction

Materials:

-

Crude sodium myreth sulfate solution

-

A suitable organic solvent (e.g., a mixture of methyl isobutyl ketone and 1,2-dichloroethane, or diethyl ether)[7][8]

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Extraction: In a separatory funnel, combine the crude aqueous sodium myreth sulfate solution with an equal volume of the organic solvent.

-

Mixing: Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium myreth sulfate, while the organic layer (top) will contain the unreacted starting materials.

-

Collection: Drain the aqueous layer into a clean flask.

-

Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of the impurities.

-

Washing: Wash the combined organic extracts with a saturated sodium chloride solution to recover any dissolved sodium myreth sulfate. Combine this wash with the main aqueous phase.

-

Drying: Dry the purified aqueous solution by adding anhydrous sodium sulfate.

-

Solvent Removal: If necessary, remove any residual organic solvent from the aqueous phase by gentle heating under reduced pressure using a rotary evaporator.

Purification Workflow

References

Determining the Critical Micelle Concentration of Sodium Myreth Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium myreth sulfate (B86663) (SMS) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its excellent foaming and cleansing properties.[1][2] A key parameter governing its efficacy and formulation characteristics is the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[3][4] Understanding the CMC of SMS is crucial for optimizing formulations, ensuring product stability, and controlling biological interactions. This in-depth technical guide provides a comprehensive overview of the methodologies for determining the CMC of Sodium Myreth Sulfate, complete with experimental protocols and data presentation.

Sodium myreth sulfate is structurally similar to sodium laureth sulfate, with the key difference being a longer alkyl chain in its hydrophobic tail.[1][5] Its chemical formula is CH3(CH2)12CH2(OCH2CH2)nOSO3Na, and it has a molecular weight of approximately 448.6 g/mol .[6][7] The amphiphilic nature of SMS, possessing both a hydrophobic tail and a hydrophilic head group, drives its self-assembly into micelles in aqueous solutions.[6]

Quantitative Data on the Critical Micelle Concentration of Sodium Myreth Sulfate

The CMC of Sodium Myreth Sulfate is influenced by several factors, including temperature, pH, and the presence of electrolytes or other organic molecules.[8] While extensive data for many common surfactants exist, specific experimental values for Sodium Myreth Sulfate are less commonly published. However, based on its structure and comparison to similar surfactants, its CMC is estimated to be in the range of 1-5 millimolar (mM).[6]

For the purpose of this guide, the following table summarizes the expected CMC range and highlights the parameters that should be recorded when experimentally determining this value.

| Parameter | Value/Condition | Reference Method |

| Critical Micelle Concentration (CMC) | 1 - 5 mM (estimated) | Tensiometry, Conductometry, Fluorescence Spectroscopy |

| Temperature | Report in °C or K | All methods |

| pH | Report pH of the solution | All methods |

| Solvent | Typically deionized water | All methods |

| Additives/Electrolytes | Specify concentration and type | All methods |

Experimental Protocols for CMC Determination

The determination of the CMC relies on detecting a distinct change in a physicochemical property of the surfactant solution as a function of its concentration.[9][10] The concentration at which this abrupt change occurs is taken as the CMC. Below are detailed protocols for three common and effective methods for determining the CMC of Sodium Myreth Sulfate.

Surface Tensiometry

Principle: Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a significant decrease in surface tension.[11] Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[3][12]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Sodium Myreth Sulfate in deionized water at a concentration significantly above the expected CMC (e.g., 20 mM).

-

Preparation of Serial Dilutions: Prepare a series of dilutions of the SMS stock solution with deionized water to obtain a range of concentrations spanning the expected CMC (e.g., from 0.1 mM to 10 mM).

-

Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of deionized water as a reference.

-

For each SMS dilution, starting from the lowest concentration, measure the surface tension.

-

Ensure temperature equilibrium is reached before each measurement.

-

Thoroughly clean the ring or plate between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the Sodium Myreth Sulfate concentration (log C).

-

The resulting plot will show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[13]

-

Conductometry

Principle: This method is suitable for ionic surfactants like Sodium Myreth Sulfate.[14] The conductivity of the surfactant solution is dependent on the concentration and mobility of the charge carriers (ions). Below the CMC, SMS exists as individual ions (Na+ and myreth sulfate-), and the conductivity increases linearly with concentration.[10] Above the CMC, the newly added surfactant molecules form micelles. These micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counterions. This leads to a decrease in the slope of the conductivity versus concentration plot.[4][13]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Sodium Myreth Sulfate in deionized water (e.g., 20 mM).

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

-

Measurement:

-

Place a known volume of deionized water in a beaker and measure its conductivity.

-

Titrate the deionized water with small, known aliquots of the SMS stock solution.

-

Stir the solution gently and allow it to equilibrate before recording the conductivity after each addition.

-

Continue the additions until the concentration is well above the expected CMC.

-

-

Data Analysis:

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[17][18] In an aqueous solution below the CMC, pyrene (B120774) resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[19][20] This change in the microenvironment leads to a significant change in the fluorescence intensity and/or the ratio of certain emission peaks.

Experimental Protocol:

-

Preparation of Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of aqueous solutions of Sodium Myreth Sulfate with concentrations spanning the expected CMC.

-

To each solution, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Allow the solutions to equilibrate, typically for a few hours, in the dark to prevent photodegradation of the probe.

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectrum for each sample (typically from 350 to 450 nm).

-

Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the Sodium Myreth Sulfate concentration (log C).

-

A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in this curve.[21]

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described CMC determination methods.

References

- 1. SODIUM MYRETH SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. skinethix.com [skinethix.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. justagriculture.in [justagriculture.in]

- 5. Sodium myreth sulfate - Wikipedia [en.wikipedia.org]

- 6. Buy Sodium myreth sulfate | 25446-80-4 [smolecule.com]

- 7. GSRS [precision.fda.gov]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 11. open.library.ubc.ca [open.library.ubc.ca]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. fpharm.uniba.sk [fpharm.uniba.sk]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 19. mattersofmatter.eu [mattersofmatter.eu]

- 20. researchgate.net [researchgate.net]

- 21. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Surfactant Behavior of Sodium Myreth Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium myreth sulfate (B86663) (SMES) is an anionic surfactant extensively utilized in the cosmetic and personal care industries for its effective cleansing and foaming properties.[1][2] Chemically, it is the sodium salt of sulfated ethoxylated myristyl alcohol, with the general formula CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethylene (B1197577) oxide units.[1][3] Its molecular structure, featuring a hydrophobic myristyl tail and a hydrophilic sulfate group with an ethoxylated chain, imparts the amphiphilic character that governs its behavior in aqueous solutions.[2] This guide provides a comprehensive technical overview of the surfactant properties of Sodium Myreth Sulfate, including its self-aggregation into micelles, surface activity, and the experimental methodologies used for their characterization. Due to a scarcity of publicly available data specifically for Sodium Myreth Sulfate, data for its close structural analog, Sodium Laureth Sulfate (SLES) with a comparable number of ethoxylate units, is used as a proxy where noted.

Core Surfactant Properties

The performance of Sodium Myreth Sulfate as a surfactant is defined by several key physicochemical parameters that describe its behavior at interfaces and its tendency to self-assemble in solution.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to aggregate and form micelles spontaneously.[4] Below the CMC, SMES primarily exists as monomers and reduces the surface tension of the solution by adsorbing at the air-water interface.[4] Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution.[4]

Surface Tension

Sodium Myreth Sulfate is highly effective at reducing the surface tension of water.[2] As the concentration of SMES increases from zero, the surface tension of the solution decreases significantly until the CMC is reached. At concentrations above the CMC, the surface tension remains relatively constant.[4]

Micelle Aggregation Number

The aggregation number is the average number of individual surfactant molecules that associate to form a single micelle.[5] This parameter is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and the ionic strength of the solution.[6]

Phase Behavior in Aqueous Solutions

The phase behavior of Sodium Myreth Sulfate in water is dependent on its concentration and the temperature of the system. At low concentrations, it exists as a clear micellar solution (L1 phase). As the concentration increases, more complex, ordered liquid crystalline phases can form, such as hexagonal (H), cubic, and lamellar (Lα) phases.[7] This behavior is crucial for formulation science, as it dictates the viscosity and stability of products. The polydispersity in the number of ethoxylate units in commercial SMES can lead to the coexistence of multiple phases at certain concentrations.[7]

Quantitative Data Summary

| Parameter | Value (for SLES, n=1-3) | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | ~0.80 mM | Fluorescence Emission | [8] |

| Surface Tension at CMC (γ_CMC) | ~34 mN/m | Tensiometry | [8] |

| Micelle Aggregation Number (N_agg) | ~43 | Fluorescence Quenching | [8] |

Experimental Protocols

The characterization of the surfactant behavior of Sodium Myreth Sulfate involves several key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

4.1.1 Tensiometry

-

Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.

-

Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of Sodium Myreth Sulfate in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Measure the surface tension of each solution, starting from the most dilute, ensuring the measuring probe (ring or plate) is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph.

-

4.1.2 Conductometry

-

Principle: This method is suitable for ionic surfactants like SMES. The conductivity of the solution increases linearly with concentration. At the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles, which have a lower equivalent conductivity than the free monomers.

-

Apparatus: A conductivity meter and a conductivity cell.

-

Procedure:

-

Prepare a series of SMES solutions of varying concentrations in deionized water.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

Determination of Micelle Aggregation Number

4.2.1 Steady-State Fluorescence Quenching

-

Principle: This technique involves the use of a fluorescent probe (fluorophore) that partitions into the micelles and a quencher molecule that also resides in the micelles and can deactivate the fluorescence of the probe. The degree of quenching is related to the distribution of the quencher among the micelles, which in turn depends on the micelle concentration and aggregation number.

-

Apparatus: A spectrofluorometer.

-

Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Procedure:

-

Prepare a series of SMES solutions at a concentration well above the CMC, each containing a constant concentration of the fluorescent probe.

-

Add varying concentrations of the quencher to these solutions.

-

Measure the fluorescence intensity of the probe in each solution.

-

The data is analyzed using the following equation, which relates the fluorescence intensities in the absence (I₀) and presence (I) of the quencher to the quencher concentration ([Q]) and the micelle concentration ([M]): ln(I₀/I) = ([Q] / [M]).

-

The micelle concentration ([M]) can be determined from the slope of a plot of ln(I₀/I) versus [Q].

-

The aggregation number (N_agg) is then calculated using the formula: N_agg = ([SMES] - CMC) / [M], where [SMES] is the total surfactant concentration.

-

Determination of Micelle Size

4.3.1 Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.

-

Apparatus: A dynamic light scattering instrument.

-

Procedure:

-

Prepare a solution of SMES at a concentration above its CMC. The solution should be filtered to remove any dust or large aggregates.

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

Allow the sample to thermally equilibrate.

-

The instrument's software will measure the correlation function of the scattered light intensity and calculate the size distribution and the average hydrodynamic diameter of the micelles.

-

Visualizations

Molecular Structure of Sodium Myreth Sulfate

Caption: Generalized structure of a Sodium Myreth Sulfate molecule.

Micellization Process of Sodium Myreth Sulfate

Caption: Schematic of micelle formation with increasing surfactant concentration.

Experimental Workflow for CMC Determination by Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration using tensiometry.

Influence of Environmental Factors

Effect of Temperature

For many ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases.[9][10] This U-shaped behavior is attributed to two opposing effects: at lower temperatures, the decrease in hydration of the hydrophilic head group favors micellization, while at higher temperatures, the disruption of the structured water molecules around the hydrophobic tail disfavors micellization.[11]

Effect of pH

The pH of the aqueous solution can influence the behavior of Sodium Myreth Sulfate, although its sulfate headgroup is a salt of a strong acid and remains ionized over a wide pH range. However, significant changes in pH can alter the ionic strength of the solution, which in turn affects the CMC. For anionic surfactants in general, adsorption onto surfaces can be pH-dependent; for instance, adsorption on positively charged surfaces is favored at lower pH.[12] In formulations, the overall pH can impact the stability and viscosity, which is related to the phase behavior of the surfactant.[13]

Conclusion

Sodium Myreth Sulfate exhibits the characteristic behavior of an anionic surfactant in aqueous solutions, including the formation of micelles above a critical concentration and the significant reduction of surface tension. While specific quantitative data for SMES remains limited in publicly accessible literature, its properties can be reasonably approximated by its close structural analog, Sodium Laureth Sulfate. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its surfactant behavior, which is essential for the effective formulation and development of a wide range of personal care and pharmaceutical products. Further research to establish a complete physicochemical profile of Sodium Myreth Sulfate would be of significant value to the scientific and industrial communities.

References

- 1. SODIUM MYRETH SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. Buy Sodium myreth sulfate | 25446-80-4 [smolecule.com]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Aggregation number - Wikipedia [en.wikipedia.org]

- 6. csun.edu [csun.edu]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]

Sodium Myreth Sulfate: A Technical Guide to its Molecular Structure and Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium myreth sulfate (B86663) (SMS) is an anionic surfactant commonly utilized in a wide array of personal care and cleansing products. Its popularity stems from its effective foaming and detergency characteristics, coupled with a perceived milder profile compared to some other sulfate-based surfactants. This technical guide provides an in-depth examination of the molecular structure of sodium myreth sulfate and its direct influence on key surfactant properties. The following sections will detail its chemical composition, synthesis, and the physicochemical principles that govern its performance as a surface-active agent.

Molecular Structure

Sodium myreth sulfate is the sodium salt of sulfated, ethoxylated myristyl alcohol.[1] Its chemical formula is CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na. The structure is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) component.

-

Hydrophobic Tail: The hydrophobic portion consists of a 14-carbon alkyl chain derived from myristyl alcohol (CH₃(CH₂)₁₃-). This long hydrocarbon chain is responsible for the molecule's affinity for oils and greasy substances.

-

Hydrophilic Head: The hydrophilic head is more complex and consists of two parts:

-

A chain of ethylene (B1197577) oxide units (-OCH₂CH₂-)n. The "n" represents the average number of ethylene oxide units, which can vary.[2] This polyoxyethylene chain contributes to the molecule's water solubility and can influence its mildness and foaming characteristics.

-

A terminal sulfate group (-OSO₃⁻) neutralized with a sodium ion (Na⁺). This anionic group provides a strong negative charge, making the molecule highly water-soluble and contributing significantly to its detergency.

-

The general molecular structure of sodium myreth sulfate is depicted in the diagram below.

References

An In-depth Technical Guide to the Thermal and pH Stability of Sodium Myreth Sulfate for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and pH stability of Sodium Myreth Sulfate (B86663) (SMS), an anionic surfactant widely used in cosmetic and pharmaceutical formulations. Understanding the stability profile of SMS is critical for designing robust experiments, ensuring product integrity, and predicting shelf-life. This document details the chemical behavior of SMS under various stress conditions, offers methodologies for stability testing, and presents available data to inform formulation development.

Introduction to Sodium Myreth Sulfate

Sodium Myreth Sulfate is the sodium salt of sulfated ethoxylated myristyl alcohol. It is valued for its effective cleansing and foaming properties.[1][2] Its chemical structure consists of a hydrophobic myristyl (C14) tail and a hydrophilic portion composed of a polyethylene (B3416737) glycol (PEG) chain and a terminal sulfate group.[3] The general formula is CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na, where 'n' (the number of ethoxylate units) typically averages between 1 and 4.[4] This structure dictates its performance as a surfactant and its susceptibility to degradation under thermal and pH stress.

pH Stability Profile

The stability of Sodium Myreth Sulfate is significantly influenced by pH. Like other alkyl ether sulfates, the primary degradation pathway under acidic conditions is the hydrolysis of the sulfate ester bond. This reaction is acid-catalyzed and results in the formation of myristyl ethoxylate and bisulfate, leading to a loss of surfactant properties and a decrease in the pH of the formulation.

Aqueous solutions of SMS (10%) are typically in the pH range of 7.5 to 8.5.[3] The surfactant exhibits excellent stability in neutral to moderately alkaline conditions, making it suitable for a wide array of formulations.[3] However, performance and stability are compromised in acidic environments, with a notable risk of hydrolysis below pH 6.5.[3] The structurally similar Sodium Laureth Sulfate (SLES) is known to decompose in acidic conditions below pH 5.[5]

Quantitative pH Stability Data

While specific kinetic data for Sodium Myreth Sulfate is limited in publicly available literature, the stability profile can be inferred from related alkyl ether sulfates. The following table summarizes the general pH stability ranges for SMS based on available technical information.

| pH Range | Stability Assessment | Performance Impact | Key Considerations |

| < 6.5 | Poor | Minimal | Significant risk of acid-catalyzed hydrolysis.[3] |

| 6.5 - 7.0 | Good | Optimal | Suitable for use, with minimal degradation expected.[3] |

| 7.0 - 8.5 | Excellent | Maximum | Optimal range for stability and performance.[3] |

| 8.5 - 11.0 | Good | Reduced | Compatible with alkaline formulations.[3] |

| > 11.0 | Moderate | Variable | Potential for base-catalyzed degradation, though less common.[3] |

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation mechanism at low pH is the hydrolysis of the sulfate ester linkage. This reaction is catalyzed by hydronium ions (H₃O⁺).

Caption: Acid-catalyzed hydrolysis pathway of Sodium Myreth Sulfate.

Thermal Stability Profile

Sodium Myreth Sulfate demonstrates adequate stability under moderate temperature conditions typical for manufacturing and storage of personal care products.[3] Recommended storage temperatures range from 7°C to 52°C (45°F to 125°F) to maintain product integrity.[3]

Exposure to elevated temperatures can lead to the gradual degradation of the polyoxyethylene (ethoxylated) segments of the molecule.[3] This can potentially generate undesirable impurities, such as 1,4-dioxane.[1][3] For the related compound SLES, decomposition can occur at temperatures exceeding 40°C (104°F).[5] While SMS maintains foam stability at temperatures as high as 80°C, prolonged exposure to such conditions should be avoided to prevent chemical degradation.[3]

Quantitative Thermal Stability Data

| Temperature Range | Stability Assessment | Potential Consequences |

| 7°C - 40°C (45°F - 104°F) | Excellent | Recommended range for storage and handling.[3][5] |

| 40°C - 52°C (104°F - 125°F) | Good | Upper limit of recommended storage; risk of slow degradation increases.[3][5] |

| > 52°C (> 125°F) | Poor | Accelerated degradation of ethoxylated chains; potential for impurity formation.[3] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Sodium Myreth Sulfate in a specific formulation, a forced degradation study is recommended. The following protocols are adapted from standard analytical methods for surfactants and ICH guidelines.[6][7]

General Experimental Workflow

The workflow for a forced degradation study involves subjecting the sample to stress conditions and analyzing the remaining active ingredient over time.

References

- 1. Sodium myreth sulfate - Wikipedia [en.wikipedia.org]

- 2. SODIUM MYRETH SULFATE - Ataman Kimya [atamanchemicals.com]

- 3. Buy Sodium myreth sulfate | 25446-80-4 [smolecule.com]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. hnlcaw.com [hnlcaw.com]

- 6. thaiscience.info [thaiscience.info]

- 7. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sodium Myreth Sulfate for Purity Assessment: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic methods for the purity assessment of Sodium Myreth Sulfate (B86663) (SMS), a widely used anionic surfactant in the cosmetics and personal care industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas and Liquid Chromatography (GC/LC). The guide outlines methods for the identification and quantification of the primary active ingredient and potential process-related impurities such as 1,4-dioxane (B91453) and unreacted myristyl alcohol. Quantitative data is summarized in structured tables, and complex analytical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the purity assessment process.

Introduction

Sodium Myreth Sulfate (SMS) is the sodium salt of sulfated ethoxylated myristyl alcohol. Its chemical structure is similar to the more commonly known Sodium Laureth Sulfate (SLES), with the key difference being a longer C14 alkyl chain (myristyl) compared to the C12 chain (lauryl) in SLES.[1] The general chemical formula for SMS is CH₃(CH₂)₁₂CH₂(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethylene (B1197577) oxide units.[1] Like other ethoxylated surfactants, SMS is produced through the ethoxylation of a fatty alcohol (myristyl alcohol) followed by sulfation and neutralization.[1]

The purity of SMS is critical for its performance and safety in final formulations. Process-related impurities can affect the surfactant's foaming properties, stability, and, most importantly, can pose health risks. Key potential impurities include:

-

1,4-Dioxane: A potential human carcinogen that can be formed as a byproduct during the ethoxylation process.[2][3]

-

Unreacted Myristyl Alcohol: Residual starting material that can impact the surfactant's properties.

-

Ethylene Oxide: A toxic and carcinogenic starting material for ethoxylation.

-

Variable Ethoxamer Distribution: The distribution of the number of ethylene oxide units ('n') can affect the surfactant's solubility and performance.

-

Inorganic Salts: Such as sodium chloride and sodium sulfate, which are byproducts of the manufacturing and neutralization steps.

This guide details the application of modern analytical techniques to identify and quantify these impurities, thereby ensuring the quality and safety of Sodium Myreth Sulfate.

Spectroscopic and Chromatographic Techniques for Purity Assessment

A multi-faceted analytical approach is required for the comprehensive purity assessment of Sodium Myreth Sulfate. This typically involves a combination of chromatographic separation techniques and spectroscopic identification and quantification methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of SMS. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure, the average degree of ethoxylation, and the presence of certain impurities. Quantitative NMR (qNMR) is particularly valuable for determining the purity of the active ingredient without the need for a specific SMS reference standard.[4]

Due to the limited availability of experimentally derived public spectral data for Sodium Myreth Sulfate, the following chemical shifts are predicted based on its known structure (assuming n=3). These predictions serve as a guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium Myreth Sulfate (n=3)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃- (Terminal methyl) | ~ 0.88 (t) | ~ 14.1 |

| -(CH₂)₁₀- (Alkyl chain) | ~ 1.25 (m) | ~ 22.7 - 31.9 |

| -CH₂-CH₂-O- (Alkyl side) | ~ 1.55 (quint) | ~ 29.7 |

| -CH₂-O- (Myristyl ether) | ~ 3.45 (t) | ~ 71.3 |

| -(O-CH₂-CH₂)₂- | ~ 3.65 (m) | ~ 70.5 |

| -O-CH₂-CH₂-OSO₃⁻ | ~ 3.70 (t) | ~ 69.2 |

| -CH₂-OSO₃⁻ | ~ 4.15 (t) | ~ 66.2 |

Note: Spectra are predicted for a solution in D₂O. Chemical shifts are referenced to an internal standard. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, m = multiplet.

This protocol outlines a general procedure for determining the purity of Sodium Myreth Sulfate using qNMR with an internal standard.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Sodium Myreth Sulfate sample into a clean, dry vial using a 5-figure analytical balance.

-

Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The chosen standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in which both the sample and the internal standard are fully soluble.

-

Vortex the sample until complete dissolution is achieved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity of the Sodium Myreth Sulfate using the following equation:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the main components of SMS and to identify impurities. When coupled with liquid chromatography (LC-MS), it is a powerful technique for analyzing the ethoxamer distribution.

In negative ion mode electrospray ionization (ESI-MS), the primary ion observed would be the deprotonated molecule [M-Na]⁻. Fragmentation of alkyl ether sulfates typically involves the cleavage of the sulfate group and fragmentation along the ethoxy chain.

Table 2: Proposed ESI-MS Fragmentation of Sodium Myreth Sulfate (n=3)

| m/z (Negative Ion Mode) | Proposed Fragment | Notes |

| 447.2 | [CH₃(CH₂)₁₃(OCH₂CH₂)₃OSO₃]⁻ | [M-Na]⁻ for the n=3 ethoxamer |

| 367.2 | [CH₃(CH₂)₁₃(OCH₂CH₂)₃O]⁻ | Loss of SO₃ (80 Da) |

| 97.0 | [HSO₄]⁻ | Sulfate group fragment |

| 80.0 | [SO₃]⁻• | Sulfate radical anion |

Note: The observed m/z values will vary depending on the number of ethoxamer units (n).

Gas Chromatography-Mass Spectrometry (GC-MS) for 1,4-Dioxane Analysis

GC-MS is the standard method for the determination of the volatile impurity 1,4-dioxane. Headspace sampling is often employed to minimize matrix effects from the surfactant.

This protocol is adapted from established methods for the analysis of 1,4-dioxane in cosmetic products.[2][5][6]

-

Sample Preparation and Headspace Analysis:

-

Weigh approximately 1 g of the Sodium Myreth Sulfate sample into a 20 mL headspace vial.

-

Add a known amount of an internal standard solution (e.g., 1,4-dioxane-d₈ in water).

-

Add a salting-out agent (e.g., anhydrous sodium sulfate) to increase the volatility of 1,4-dioxane.

-

Seal the vial and equilibrate at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes).

-

Inject a portion of the headspace vapor into the GC-MS system.

-

-

GC-MS Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a higher temperature (e.g., 220°C).

-

Injector: Splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 1,4-dioxane (m/z 88, 58, 44) and the internal standard (e.g., m/z 96 for 1,4-dioxane-d₈).

-

-

Quantification:

-

Create a calibration curve using standards of 1,4-dioxane with the internal standard.

-

Quantify the amount of 1,4-dioxane in the sample based on the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) for Ethoxamer Distribution

HPLC, often coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), is used to determine the distribution of the ethylene oxide chains in the SMS mixture.

This protocol is based on methods for similar alkyl ether sulfates.[7][8][9]

-

Chromatographic Conditions:

-

Column: A reversed-phase C8 or C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detector: ESI-MS in negative ion mode or ELSD.

-

-

Sample Preparation:

-

Dissolve a known concentration of the SMS sample in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Data Analysis:

-

Identify the peaks corresponding to each ethoxamer based on their retention times and/or mass-to-charge ratios.

-

The relative area of each peak corresponds to the relative abundance of that ethoxamer in the mixture.

-

Data Presentation and Visualization

Summary of Quantitative Data

Table 3: Typical Purity and Impurity Profile of Cosmetic-Grade Sodium Myreth Sulfate

| Parameter | Analytical Technique | Typical Specification |

| Purity (as Sodium Myreth Sulfate) | qNMR | > 95% |

| 1,4-Dioxane | GC-MS | < 10 ppm |

| Unreacted Myristyl Alcohol | GC-MS or HPLC | < 1.5% |

| Sodium Chloride | Titration / IC | < 0.5% |

| Sodium Sulfate | Titration / IC | < 1.0% |

| Average Ethoxylation Number (n) | HPLC-MS/ELSD | 2 - 4 |

Note: These are typical values and may vary between manufacturers.

Visualizations of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eurofins SF Analytical, Inc. Now Offering a Validated GC-MSMS Method for Analysis of 1,4-Dioxane - Eurofins USA [eurofinsus.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. asean.org [asean.org]

- 7. researchgate.net [researchgate.net]

- 8. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Characteristics of Sodium Myreth Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sodium Myreth Sulfate (B86663) (SMS) in both aqueous and organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Introduction to Sodium Myreth Sulfate

Sodium Myreth Sulfate is an anionic surfactant widely used in personal care and cosmetic products for its excellent cleansing and foaming properties.[1][2][3] It is the sodium salt of sulfated ethoxylated myristyl alcohol.[1][4][5] The general chemical structure of Sodium Myreth Sulfate involves a hydrophobic myristyl (C14) tail and a hydrophilic portion composed of a chain of ethylene (B1197577) oxide units and a terminal sulfate group. The degree of ethoxylation, typically averaging around 3 moles of ethylene oxide, significantly influences its solubility and surfactant properties. Commercial grades of Sodium Myreth Sulfate are often supplied as a pale yellow liquid and may contain water and ethanol.[1][4][6]

Solubility Profile

Sodium Myreth Sulfate exhibits a distinct solubility profile, being highly soluble in aqueous solutions and also showing solubility in certain organic solvents. This dual solubility is a key attribute for its application in various formulations.

Aqueous Solubility

Sodium Myreth Sulfate is highly soluble in water.[2][5][6][7] This exceptional water compatibility is attributed to its ethoxylated structure and the presence of the ionic sulfate head group, which readily hydrates in aqueous environments.[1] Complete dissolution in water occurs readily at ambient temperatures.[1]

Organic Solvent Solubility

Quantitative Solubility Data

The following tables summarize the available quantitative data regarding the solubility and related properties of Sodium Myreth Sulfate. Due to the limited availability of precise quantitative solubility values in a broad range of solvents, data for closely related compounds are also included for comparative purposes and are duly noted.

Table 1: Aqueous Solubility and Related Properties of Sodium Myreth Sulfate

| Parameter | Value | Conditions | Source |

| Aqueous Solubility | Highly Soluble | Ambient Temperature | [2][5][6][7] |

| Cloud Point (10% aqueous solution) | ≤ 10 °C | - | Final Report on the Safety Assessment of Sodium Myreth Sulfate |

| Critical Micelle Concentration (CMC) | 1-5 mM (estimated) | Aqueous solution | [1] |

Table 2: Qualitative Solubility of Sodium Myreth Sulfate in Various Solvents

| Solvent | Solubility | Source |

| Water | Highly Soluble | [2][5][6][7] |

| Ethanol | Soluble | [8] |

| Methanol | Inferred to be soluble | - |

| Acetone | Data not available | - |

| Isopropanol | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the determination of the solubility characteristics of Sodium Myreth Sulfate.

Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11][12]

Objective: To determine the saturation concentration of Sodium Myreth Sulfate in a given solvent at a controlled temperature.

Materials:

-

Sodium Myreth Sulfate (analytical grade)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, isopropanol)

-

Volumetric flasks

-

Stoppered conical flasks or vials

-

Thermostatically controlled shaker bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Sodium Myreth Sulfate to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation at a controlled temperature can be used to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, the use of a syringe filter is recommended.

-

Quantification: Accurately dilute the collected sample with the solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of Sodium Myreth Sulfate in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is expressed as g/100mL or wt%.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Sodium Myreth Sulfate.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation begins. This can be determined by measuring the change in surface tension of a solution with increasing surfactant concentration.

Objective: To determine the CMC of Sodium Myreth Sulfate in an aqueous solution.

Materials:

-

Sodium Myreth Sulfate (high purity)

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Sodium Myreth Sulfate in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute, at a constant temperature. Ensure the tensiometer is properly calibrated and cleaned between measurements.

-

Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of the two linear portions of the plot.

Diagram 2: Relationship between Surfactant Concentration and Surface Tension

Caption: Idealized plot for CMC determination using surface tension measurements.

Structure-Solubility Relationship

The solubility of Sodium Myreth Sulfate is intrinsically linked to its amphiphilic molecular structure.

Diagram 3: Influence of Molecular Structure on Solubility

Caption: Relationship between the structural components of SMS and its solubility.

The long C14 alkyl chain imparts hydrophobic character, which would favor solubility in nonpolar organic solvents. However, the presence of the highly polar sulfate group and the hydrophilic polyethylene (B3416737) oxide chain dominates the molecule's overall properties, leading to its excellent solubility in water and polar organic solvents. The ethoxy chain also provides steric hindrance that can prevent precipitation in certain formulations.

Conclusion

Sodium Myreth Sulfate is a versatile surfactant with high solubility in aqueous systems and notable solubility in polar organic solvents like ethanol. While extensive quantitative solubility data in a broad range of organic solvents is limited in publicly available literature, its structural characteristics and available information confirm its utility in formulations requiring miscibility with both aqueous and some organic phases. The experimental protocols provided in this guide offer a robust framework for researchers to determine the specific solubility parameters of Sodium Myreth Sulfate for their unique applications. Further research into the quantitative solubility of Sodium Myreth Sulfate in a wider array of organic solvents would be beneficial for expanding its application in diverse formulation development.

References

- 1. Buy Sodium myreth sulfate | 25446-80-4 [smolecule.com]

- 2. SODIUM MYRETH SULFATE - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. Sodium myreth sulfate - Descrizione [tiiips.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. rawsource.com [rawsource.com]

- 8. cir-safety.org [cir-safety.org]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Notes and Protocols for Sodium Myreth Sulfate in Cell Lysis Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Myreth Sulfate (SMS) is an anionic surfactant belonging to the family of alcohol ethoxy sulfates. While extensively utilized in the cosmetic and personal care industry for its excellent foaming and cleansing properties, its application in biological research, specifically in cell lysis for protein and nucleic acid extraction, is an emerging area of interest.[1][2][3][4][5][6][7][8][9] As an analogue of more commonly used detergents like Sodium Dodecyl Sulfate (SDS) and Sodium Laureth Sulfate (SLES), SMS presents as a potentially potent agent for disrupting cellular and organellar membranes to facilitate the release of intracellular contents.[3]

These application notes provide a comprehensive overview and a foundational protocol for the use of Sodium Myreth Sulfate in the formulation of cell lysis buffers for research applications.

Properties of Sodium Myreth Sulfate

Sodium Myreth Sulfate is the sodium salt of sulfated ethoxylated myristyl alcohol.[10] Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head group, allows it to intercalate into and solubilize the lipid bilayers of cell membranes, leading to cell lysis.[11] As an anionic detergent, SMS is expected to be a strong solubilizing agent, capable of denaturing proteins by disrupting their secondary and tertiary structures.[11][12] This characteristic makes it particularly suitable for applications where complete protein solubilization is required and downstream assays are compatible with denatured proteins, such as in SDS-PAGE and Western blotting.

Data Presentation: Comparison of Common Lysis Detergents

The selection of a detergent for cell lysis is critical and depends on the cell type, the nature of the target protein, and the requirements of downstream applications. The following table provides a comparison of Sodium Myreth Sulfate with other commonly used detergents.

| Detergent | Type | Charge | Typical Working Concentration | Critical Micelle Concentration (CMC) | Denaturing Effects | Key Applications |

| Sodium Myreth Sulfate (SMS) | Anionic | Negative | 0.1 - 1.0% (w/v) (estimated) | ~1-5 mM (estimated) | Yes | Solubilization for SDS-PAGE, Western Blotting |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Negative | 0.1 - 2.0% (w/v) | ~8.2 mM | Yes | SDS-PAGE, Western Blotting, Nucleic Acid Extraction |

| Triton™ X-100 | Non-ionic | Neutral | 0.1 - 1.0% (v/v) | ~0.24 mM | No | Extraction of membrane proteins, Immunoprecipitation, Enzyme Assays |

| NP-40 (Igepal® CA-630) | Non-ionic | Neutral | 0.1 - 1.0% (v/v) | ~0.05 mM | No | Extraction of cytoplasmic and membrane proteins, Immunoprecipitation |

| CHAPS | Zwitterionic | Net Neutral | 0.5 - 1.0% (w/v) | ~6-10 mM | No | Solubilization of membrane proteins while preserving function |

Note: The working concentration and CMC for Sodium Myreth Sulfate are estimated based on its chemical similarity to SDS and SLES and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Sodium Myreth Sulfate (10% w/v)

Materials:

-

Sodium Myreth Sulfate (powder or liquid concentrate)

-

Nuclease-free water

-

Magnetic stirrer and stir bar

-

Sterile storage bottles

Procedure:

-

Weigh out 10 grams of Sodium Myreth Sulfate powder. If using a liquid concentrate, adjust the volume accordingly to obtain a final concentration of 10% (w/v).

-

In a beaker, add the SMS to 80 mL of nuclease-free water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Gently stir the solution until the SMS is completely dissolved. Avoid vigorous stirring to minimize foaming.

-

Once dissolved, bring the final volume to 100 mL with nuclease-free water.

-

Sterile-filter the solution using a 0.22 µm filter.

-

Store the 10% SMS stock solution at room temperature.

Protocol 2: General Cell Lysis Protocol for Adherent Mammalian Cells using a SMS-based Lysis Buffer

Materials:

-

Cultured adherent mammalian cells (e.g., in a 10 cm dish at 80-90% confluency)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

SMS Lysis Buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails (e.g., 100X stock solutions)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

SMS Lysis Buffer Formulation (100 mL):

| Component | Stock Concentration | Final Concentration | Volume to Add |

| Tris-HCl, pH 7.4 | 1 M | 50 mM | 5 mL |

| NaCl | 5 M | 150 mM | 3 mL |

| EDTA | 0.5 M | 1 mM | 200 µL |

| Sodium Myreth Sulfate | 10% (w/v) | 0.5% (w/v) | 5 mL |

| Nuclease-free water | - | - | to 100 mL |

Note: The final concentration of SMS may need to be optimized (e.g., in the range of 0.1% to 1.0% w/v). Just before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.

Procedure:

-

Place the cell culture dish on ice.

-

Aspirate the culture medium.

-

Gently wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

-

Add 500 µL of ice-cold SMS Lysis Buffer (with inhibitors) to the 10 cm dish.

-

Using a cell scraper, scrape the cells off the surface of the dish in the presence of the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

-

To shear the DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C for long-term storage.

Mandatory Visualizations